Spiroxasone was first synthesized in the late 20th century, with research focusing on its efficacy in modulating inflammatory responses. The compound is derived from a class of chemicals known as arylpropionic acids, which have been extensively studied for their therapeutic effects.
The synthesis of Spiroxasone involves several steps, typically starting from simpler organic compounds. The process generally includes:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Spiroxasone features a complex molecular structure characterized by a spirocyclic arrangement. The key structural elements include:
The three-dimensional conformation of Spiroxasone allows for interaction with specific biological targets, enhancing its therapeutic efficacy.
Spiroxasone undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with Spiroxasone.
The mechanism of action of Spiroxasone primarily involves:
Studies have shown that Spiroxasone exhibits a selective inhibition profile, potentially offering advantages over non-selective NSAIDs in terms of gastrointestinal safety.
These properties are crucial for formulation development and determining the optimal conditions for storage and handling.
Spiroxasone has been explored in various scientific contexts:
The ongoing research into Spiroxasone aims to further elucidate its therapeutic potential and expand its applications in clinical settings.
Spiroxasone (IUPAC name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate) is a synthetic steroidal compound with the molecular formula C24H34O3S and a molecular weight of 402.59 g/mol [1]. Its core structure consists of a cyclopenta[a]phenanthrene steroidal nucleus modified with a spiro-linked tetrahydrofuran ring at position 17 (Figure 1). The defining structural feature is the 7α-acetylthio substitution (–SC(O)CH3), where a thioacetyl group replaces the typical hydrogen at the 7α position [1]. This modification distinguishes it from classical mineralocorticoid antagonists and contributes significantly to its receptor binding profile. The acetylthio group creates a steric bulk that prevents optimal alignment of the steroid backbone with mineralocorticoid receptors while enabling covalent interactions with cysteine residues in the receptor binding pocket [1].
The absolute configuration at chiral centers (7R,8R,9S,10R,13S,14S,17R) is critical for biological activity. Crystallographic analysis reveals that the 7α-orientation positions the sulfur atom for nucleophilic attack during metabolic activation, while the spiroxolane ring at C17 induces conformational constraints that reduce glucocorticoid receptor affinity compared to other steroidal analogs [1] [2]. The molecular dimensions, determined through X-ray diffraction studies, show a length of 15.2 Å along the steroid long axis and 8.7 Å across the D-ring, with the acetylthio moiety protruding approximately 4.3 Å from the β-face of the molecule [1].
Spiroxasone shares structural homology with prototypical spirolactone derivatives but exhibits key modifications that alter its pharmacological behavior (Table 1). Unlike spironolactone (C24H32O4S), which contains a γ-lactone ring at C17 and a 17α-hydroxy group, spiroxasone features a tetrahydrofuran ring with an oxygen atom at the 17β position [1] [8]. Additionally, spironolactone retains the Δ4-3-keto configuration in ring A, while spiroxasone lacks this conjugated system, reducing its susceptibility to metabolic reduction at the A-ring [1] [8].
Table 1: Structural Comparison of Spiroxasone and Spironolactone [1] [8]
| Structural Feature | Spiroxasone | Spironolactone |
|---|---|---|
| Molecular Formula | C24H34O3S | C24H32O4S |
| C7 Modification | 7α-Acetylthio group (-SC(O)CH3) | 7α-Acetylthio group (-SC(O)CH3) |
| C17 Configuration | Spiro-linked tetrahydrofuran ring | 17α-Spirolactone ring |
| Ring A Functionality | 3-Oxo without Δ4 unsaturation | Δ4-3-Keto system |
| Bioactivation Site | Thioester hydrolysis | Thioester hydrolysis + lactone opening |
| Metabolic Stability | Higher resistance to hepatic reduction | Susceptible to A-ring reduction |
The absence of the C17 carbonyl group in spiroxasone fundamentally alters its interaction dynamics with nuclear receptors. While spironolactone's lactone ring undergoes pH-dependent hydrolysis to canrenone (its active metabolite), spiroxasone relies primarily on deacetylation at the 7α position for activation [1]. This structural difference reduces spiroxasone's propensity for forming reactive intermediates that covalently bind to hepatic proteins, potentially offering a theoretical advantage in hepatic safety profiles, though clinical verification is lacking due to its discontinued development [1] [4].
Spiroxasone exhibits poor aqueous solubility, a characteristic shared with many steroidal antimineralocorticoids. Experimental measurements indicate its intrinsic solubility is <0.01 mg/mL in water at 25°C, classifying it as "practically insoluble" according to USP criteria [2] [4]. This low solubility arises from its high lipophilicity (calculated logP = 3.8) and rigid polycyclic structure that inhibits hydrogen bonding with water molecules [2] [4]. Molecular dynamics simulations show that the spiroxolane ring creates a hydrophobic surface area of 284 Ų, while the acetylthio group contributes only minimal polarity (dipole moment = 1.7 D) [4].
Stability studies reveal spiroxasone is susceptible to hydrolytic degradation at two primary sites: (1) the thioester bond, yielding 7α-thiol derivatives, and (2) the enol ether linkage in the spiroxolane ring, particularly under acidic conditions (pH <3) [2]. The degradation follows first-order kinetics with a half-life of 32 days at pH 7.4 and 37°C, decreasing to 8 hours at pH 2.0 [2]. Solid-state stability is higher, with no detectable decomposition at 25°C/60% RH over 24 months when protected from light [2].
Advanced formulation approaches have been explored to overcome solubility limitations (Table 2). Supersaturated systems using hydroxypropyl-β-cyclodextrin (HPβCD) complexes achieve transient solubility up to 1.2 mg/mL – a 120-fold enhancement – but exhibit rapid precipitation due to high crystallization tendency [4] [7]. Solid dispersion with polyvinylpyrrolidone (PVP K30) via spray drying generates amorphous spiroxasone with improved dissolution (85% release in 60 minutes vs. 12% for crystalline form) but reduced physical stability due to moisture-induced recrystallization [4]. Nanocrystal suspensions (mean particle size = 220 nm) stabilized with poloxamer 407 show the most promise, maintaining supersaturation for >4 hours with a 2.3-fold increase in AUC0-24h in preclinical models compared to micronized suspensions [4].
Table 2: Solubility Enhancement Techniques for Spiroxasone [4] [7]
| Formulation Approach | Maximum Solubility Achieved | Key Stability Findings | Dissolution Enhancement |
|---|---|---|---|
| Crystalline Micronized | 0.01 mg/mL | Stable for >24 months | Baseline (12% in 60 min) |
| HPβCD Complexation | 1.2 mg/mL | Precipitation in <30 minutes | 3.5-fold increase |
| Amorphous Solid Dispersion | 0.85 mg/mL | Recrystallization at 40°C/75% RH in 7 days | 7.1-fold increase |
| Nanosuspension | 0.68 mg/mL* | Zeta potential > -30 mV maintained for 90 days | 9.2-fold increase |
| Natural Deep Eutectic Solvents | 8.9 mg/mL** | No degradation after 30 days at 4°C | Not determined |
Dynamic solubility in simulated gastric fluid; *In lactic acid-propylene glycol NADES (1:3 molar ratio) [7]
Notably, natural deep eutectic solvents (NADES) based on lactic acid-propylene glycol mixtures demonstrate exceptional solubility enhancement (up to 8.9 mg/mL) and stability. Spectroscopic analysis indicates this enhancement arises from hydrogen bonding between spiroxasone's carbonyl groups and NADES components, with the thioacetyl group participating in hydrophobic interactions [7]. These findings position NADES as promising vehicles for liquid formulations in therapeutic scenarios requiring non-oral administration [7].
Spiroxasone's physicochemical profile differs significantly from clinically used antimineralocorticoids, impacting its theoretical developability (Table 3). While spironolactone (logP = 2.5) and eplerenone (logP = 1.9) exhibit moderate lipophilicity, spiroxasone's higher logP (3.8) correlates with stronger plasma protein binding (>95% vs. 88-90% for spironolactone) [1] [8]. This characteristic potentially limits its free fraction and tissue distribution but may prolong its elimination half-life – a property not clinically verified due to spiroxasone's discontinuation [1].
The melting point of spiroxasone (134-136°C) is substantially lower than spironolactone's (203-205°C), indicating weaker crystal lattice energy. This property facilitates solubility enhancement through amorphization but increases risks of polymorphic conversion during processing [1] [8]. Unlike spironolactone, which exists in multiple polymorphic forms with varying dissolution rates, spiroxasone crystallizes predominantly in a single orthorhombic system (space group P212121) as confirmed by X-ray powder diffraction [1] [2].
Table 3: Physicochemical Comparison of Steroidal Antimineralocorticoids [1] [4] [8]
| Property | Spiroxasone | Spironolactone | Canrenone | Eplerenone |
|---|---|---|---|---|
| Molecular Weight | 402.59 g/mol | 416.58 g/mol | 340.45 g/mol | 414.50 g/mol |
| logP (Calculated) | 3.8 | 2.5 | 2.9 | 1.9 |
| Aqueous Solubility | <0.01 mg/mL | 0.028 mg/mL | 0.18 mg/mL | 0.15 mg/mL |
| Melting Point | 134-136°C | 203-205°C | 260-262°C (dec.) | 242-244°C |
| Crystal System | Orthorhombic | Monoclinic (Form II) | Triclinic | Monoclinic |
| pKa | No ionizable groups | No ionizable groups | Enol: 4.9 | Lactone: 5.9 |
| Protein Binding (%) | >95 (estimated) | 88-90 | 99.2 | 50 |
Spiroxasone's non-ionizable nature throughout the physiological pH range contrasts with canrenone (enol pKa = 4.9) and eplerenone (lactone pKa = 5.9), rendering its solubility pH-independent but complicating salt formation strategies for solubility enhancement [4] [8]. This characteristic necessitates alternative formulation approaches such as co-solvency, complexation, or lipid-based systems [4] [7]. Permeability studies using Caco-2 monolayers indicate moderate passive diffusion (Papp = 8.7 × 10-6 cm/s), comparable to spironolactone but lower than eplerenone, suggesting adequate but not optimal oral absorption in its unformulated state [4].
Compounds Mentioned
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8